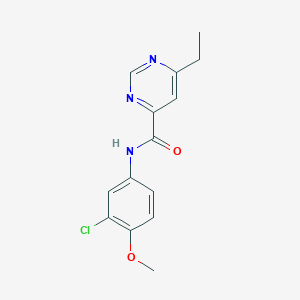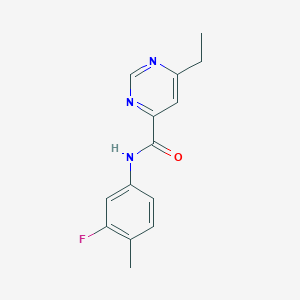![molecular formula C11H12BrN3 B15116117 3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B15116117.png)
3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline is a chemical compound that features a bromine atom, an aniline group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline typically involves the reaction of aniline with 3-(4-methyl-1H-imidazol-1-yl)propanenitrile, followed by acylation with trifluoroacetic anhydride (TFAA) . This method ensures the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger volumes.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a bromine atom.
1-benzyl-3-methylimidazolium bromide: Contains an imidazole ring and a bromine atom but differs in the substitution pattern.
Uniqueness
3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline is unique due to the presence of both a bromine atom and an imidazole ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H12BrN3 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
3-bromo-N-[(3-methylimidazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-13-6-11(15)7-14-10-4-2-3-9(12)5-10/h2-6,8,14H,7H2,1H3 |
Clé InChI |
UDVSPTQCHYMQHD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CNC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B15116039.png)
![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15116056.png)
![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![1-(4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116071.png)
![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)
![2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15116091.png)

![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116108.png)
![3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116133.png)
